

## 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS number and identifiers

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Compound of Interest

Compound Name:

6-Bromo-4-oxo-4H-chromene-3carbaldehyde

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# A Technical Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde**, a key heterocyclic compound. It serves as a valuable building block in organic synthesis and belongs to the 3-formylchromone class of compounds, which are noted for their diverse biological activities. This guide covers its chemical identifiers, structural characteristics, potential therapeutic significance, and detailed experimental protocols.

## **Chemical Identifiers and Properties**

The following table summarizes the key identifiers and physicochemical properties for **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde**.



Identifier Type	Value
CAS Number	52817-12-6[1]
IUPAC Name	6-bromo-4-oxochromene-3-carbaldehyde[1]
Molecular Formula	C10H5BrO3[1]
Molecular Weight	253.05 g/mol [1]
Canonical SMILES	C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O[1]
InChI	InChl=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H[1]
InChlKey	PCEZXSJBHMOQFT-UHFFFAOYSA-N[1]
ChEMBL ID	CHEMBL85756[1]
PubChem CID	614309[1]

## Structural Characteristics and Crystallography

Crystallographic studies of **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde** reveal significant structural features that are critical for understanding its reactivity and intermolecular interactions.

The non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.0420 Å from the mean plane.[2][3] In its crystal structure, the molecules are linked through notable non-covalent interactions. A key feature is the presence of halogen bonds, where a Br···O interaction of 3.191 Å is observed between the bromine atom at the 6-position and the formyl oxygen atom of an adjacent molecule.[2][3][4] This type of interaction is a subject of great interest in supramolecular chemistry and rational drug design.[2][3]

In addition to halogen bonding, the crystal packing is stabilized by  $\pi-\pi$  stacking interactions between the pyran and benzene rings of neighboring molecules, with a short centroid–centroid distance of 3.495 Å.[2][3] The formation of halogen bonds is dependent on the specific halogen and its position; for instance, the analogous 6-chloro derivative does not form a similar halogen bond, which is attributed to the larger size of the  $\sigma$ -hole on the bromine atom.[2]



## **Potential Biological Significance**

While specific signaling pathways for **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde** are not extensively detailed, the broader class of 3-formylchromone derivatives has demonstrated a range of biological activities. The presence of an  $\alpha,\beta$ -unsaturated aldehyde moiety makes these compounds reactive Michael acceptors, which is believed to contribute to their biological effects.[5]

Studies on various 3-formylchromone derivatives have reported:

- Tumor Cell-Specific Cytotoxicity: Some derivatives have shown selective cytotoxicity against human tumor cell lines compared to normal cells.[5][6][7]
- Urease Inhibition: The related compound 6,8-dibromo-3-formylchromone exhibited potent inhibitory activity against urease, an important enzyme in the pathogenesis of Helicobacter pylori.[5][6][7][8]
- Antimicrobial Activity: Other derivatives have shown activity against H. pylori.[5][6][7]

These findings suggest that **6-Bromo-4-oxo-4H-chromene-3-carbaldehyde** is a promising scaffold for the development of novel therapeutic agents.

### **Experimental Protocols**

1. Synthesis via Vilsmeier-Haack Reaction

This protocol describes a common method for synthesizing 3-formylchromones from the corresponding 2'-hydroxyacetophenones.

- Starting Material: 1-(5-Bromo-2-hydroxyphenyl)ethanone.
- Reagents: Dry N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl<sub>3</sub>).
- Procedure:
  - In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place dry DMF (approx. 5-10 equivalents).



- Cool the flask in an ice bath to 0 °C.
- Add POCl₃ (approx. 3-4 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.
- After the addition is complete, remove the ice bath and allow the mixture to stir for 30 minutes at room temperature.
- Add a solution of 1-(5-Bromo-2-hydroxyphenyl)ethanone (1 equivalent) in a minimum amount of dry DMF to the Vilsmeier reagent.
- Heat the reaction mixture to 45–55 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with stirring.
- A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration.
- Wash the solid thoroughly with cold water until the filtrate is neutral.
- Dry the crude product in vacuo. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

#### 2. Purification by Crystallization

This protocol is suitable for obtaining high-purity, single crystals for analysis, such as X-ray diffraction.

- Solvent: N,N-Dimethylformamide (DMF).
- Procedure:
  - Dissolve the crude or purified 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in a minimal amount of DMF at room temperature to create a saturated or near-saturated solution.



- Filter the solution if any insoluble impurities are present.
- Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
- Allow the vial to stand undisturbed at room temperature.
- Single crystals suitable for X-ray diffraction will form over several days as the solvent slowly evaporates.[2][3]
- Collect the crystals by decanting the mother liquor and gently washing them with a small amount of a solvent in which the compound is sparingly soluble (e.g., cold ethanol or diethyl ether) before drying.

## **Synthesis and Purification Workflow**

The following diagram illustrates the logical workflow from starting materials to the final, purified crystalline product.



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Caption: Synthesis and purification workflow diagram.



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